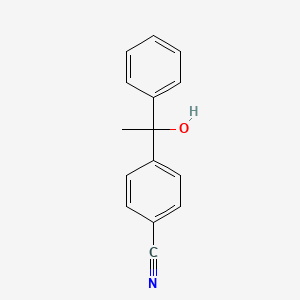

4-(1-Hydroxy-1-phenylethyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1-Hydroxy-1-phenylethyl)benzonitrile is a benzonitrile derivative featuring a hydroxy-phenylethyl substituent. Its structure combines a nitrile group at the para position of the benzene ring with a secondary alcohol attached to a phenylethyl group. This compound has garnered attention in medicinal chemistry, particularly as a menin-Mixed Lineage Leukemia (MLL) interaction inhibitor. Synthetically, it is prepared via Grignard reactions using cyclohexylmagnesium bromide or methylmagnesium bromide, yielding derivatives with piperidine-linked propoxy chains (e.g., 4-[3-(4-(1-hydroxy-1-phenylethyl)piperidin-1-yl)propoxy]benzonitrile) . Its biological activity is quantified by an IC50 value of 295,000 nM against menin, highlighting its moderate inhibitory potency compared to analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-1-phenylethyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with phenylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-1-phenylethyl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.

Substitution: Reagents like thionyl chloride (SOCl2) can convert the hydroxy group to a chloro group, which can then be substituted with various nucleophiles.

Major Products

Oxidation: 4-(1-Oxo-1-phenylethyl)benzonitrile.

Reduction: 4-(1-Hydroxy-1-phenylethyl)benzylamine.

Substitution: 4-(1-Chloro-1-phenylethyl)benzonitrile and its derivatives.

Scientific Research Applications

4-(1-Hydroxy-1-phenylethyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(1-Hydroxy-1-phenylethyl)benzonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxy group can form hydrogen bonds, while the nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Cytotoxic Activity of Benzonitrile Derivatives

Benzonitrile-based letrozole analogs demonstrate structure-activity relationships in anticancer applications. For example:

- 1c (4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile) : Potent against MCF-7 (breast cancer) with IC50 < 10 µM.

- 1h (4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile) : Selective for T47D cells (IC50 ~12 µM).

While 4-(1-Hydroxy-1-phenylethyl)benzonitrile lacks direct cytotoxic data, its structural divergence (absence of triazole groups) may limit similar activity, emphasizing the role of heterocyclic substituents in cytotoxicity .

Physicochemical and Optical Properties

- Nonlinear Optical Activity: 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile exhibits a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, outperforming chalcones but lagging behind dibenzylideneacetone derivatives (e.g., 4-DMDBA, βHRS = 50 × 10⁻³⁰ cm⁴·statvolt⁻¹) . The hydroxy-phenylethyl group’s electron-donating effects could theoretically enhance polarizability, but experimental data for this compound remains unexplored.

- Similar studies on this compound could clarify its electronic properties .

Properties

CAS No. |

87273-96-9 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

4-(1-hydroxy-1-phenylethyl)benzonitrile |

InChI |

InChI=1S/C15H13NO/c1-15(17,13-5-3-2-4-6-13)14-9-7-12(11-16)8-10-14/h2-10,17H,1H3 |

InChI Key |

VYNZCOZPJMGVIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)C#N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.